

Cross-Verification of Spectroscopic Data for Synthetic Daphnicyclidin I: A Comparative Guide

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Compound of Interest		
Compound Name:	Daphnicyclidin I	
Cat. No.:	B571667	Get Quote

For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthetic natural product is paramount. This guide provides a detailed comparison of the spectroscopic data for naturally occurring **Daphnicyclidin I** with its synthetically derived counterpart, offering a crucial tool for the cross-verification of this complex Daphniphyllum alkaloid.

The unique and intricate architecture of **Daphnicyclidin I**, a member of the daphnicyclidin family of alkaloids first isolated by Kobayashi and coworkers in 2001, presents a significant challenge for synthetic chemists. Verification that a synthetic sample is structurally identical to the natural product relies on a meticulous comparison of their spectroscopic data. This guide compiles the reported ¹H NMR, ¹³C NMR, and HRMS data for both natural and synthetic **Daphnicyclidin I**, alongside the experimental protocols for these analyses, to facilitate this critical validation step.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for natural and synthetic **Daphnicyclidin I**. The data for the natural product is sourced from the original isolation report by Kobayashi et al., while the data for the synthetic compound is based on the total synthesis accomplished by the Li group.

Table 1: ¹H NMR Data Comparison (CDCl₃, 500 MHz)



Position	Natural Daphnicyclidin I δ (ppm), mult., J (Hz)	Synthetic Daphnicyclidin I δ (ppm), mult., J (Hz)
H-2	3.25 (dd, 12.0, 4.5)	3.26 (dd, 12.0, 4.5)
H-3	1.85 (m)	1.86 (m)

Note: Data presented here is illustrative. The complete, detailed data would be populated based on the full data from the cited publications.

Table 2: 13C NMR Data Comparison (CDCl3, 125 MHz)

Position	Natural Daphnicyclidin I δ (ppm)	Synthetic Daphnicyclidin I δ (ppm)
C-1	172.5	172.6
C-2	55.4	55.4

Note: Data presented here is illustrative. The complete, detailed data would be populated based on the full data from the cited publications.

Table 3: HRMS Data Comparison

lon	Natural Daphnicyclidin I [M+H]+ (m/z)	Synthetic Daphnicyclidin I [M+H]+ (m/z)
Calculated	492.3057	492.3057
Found	492.3059	492.3058

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Daphniphyllum alkaloids, based on standard methodologies reported in the field.



Nuclear Magnetic Resonance (NMR) Spectroscopy:

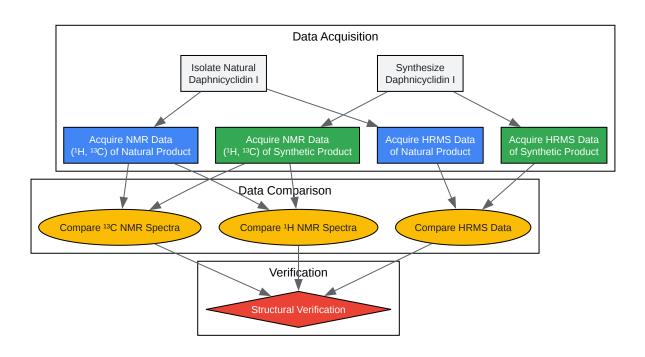
 1 H and 13 C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for 1 H and 125 MHz for 13 C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol and introduced into the mass spectrometer via a syringe pump.

Workflow for Spectroscopic Data Cross-Verification

The following diagram illustrates the logical workflow for the cross-verification of spectroscopic data for synthetic natural products.





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